molecular formula C8H10ClIN2 B1450984 5-chloro-4-iodo-N-isopropylpyridin-2-amine CAS No. 869886-87-3

5-chloro-4-iodo-N-isopropylpyridin-2-amine

Cat. No. B1450984
M. Wt: 296.53 g/mol
InChI Key: WLFMFNGQAVYODS-UHFFFAOYSA-N
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Description

5-chloro-4-iodo-N-isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H10ClIN2 and a molecular weight of 296.54 . It is primarily used for research and development purposes .


Chemical Reactions Analysis

Specific chemical reactions involving 5-chloro-4-iodo-N-isopropylpyridin-2-amine are not detailed in the search results. It is primarily used for research and development, not for medicinal or household use .

Scientific Research Applications

Halopyridine Rearrangements and Aminations

The compound 5-chloro-4-iodo-N-isopropylpyridin-2-amine is a variant of halopyridine, which has been studied for its behavior in various chemical reactions. In the field of organic chemistry, halopyridines are known for undergoing rearrangements and aminations. One study discusses the rearrangements during aminations of halopyridines, involving mechanisms such as the formation of pyridyne intermediates (Pieterse & Hertog, 2010). Another research explores the occurrence of the ANRORC mechanism in the amination of substituted halogenoaza-aromatics, highlighting the complex reactions these compounds undergo (Valk, Plas & Bode, 2010).

Pyrimidine Reactions

Pyrimidines, which share structural similarities with pyridines, have been the subject of extensive research. Studies have focused on the reactivities of different halogenated pyrimidines in aminolysis reactions, providing insights into the chemical behavior of similar compounds like 5-chloro-4-iodo-N-isopropylpyridin-2-amine (Arantz & Brown, 1971).

Catalytic Aminations

Catalytic aminations are another area of interest. A study on selective amination of polyhalopyridines using palladium-xantphos complexes demonstrates the potential of such compounds in catalysis (Ji, Li & Bunnelle, 2003). These findings may be relevant for the synthesis of various derivatives of halopyridines, including 5-chloro-4-iodo-N-isopropylpyridin-2-amine.

Safety And Hazards

5-chloro-4-iodo-N-isopropylpyridin-2-amine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-4-iodo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFMFNGQAVYODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237190
Record name 5-Chloro-4-iodo-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-iodo-N-isopropylpyridin-2-amine

CAS RN

869886-87-3
Record name 5-Chloro-4-iodo-N-(1-methylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869886-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-iodo-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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